molecular formula C8H10IN5O3 B12647301 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one CAS No. 91897-99-3

2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one

Cat. No.: B12647301
CAS No.: 91897-99-3
M. Wt: 351.10 g/mol
InChI Key: KICMXNZROXZOFZ-UHFFFAOYSA-N
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Description

2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one typically involves multiple steps. One common method starts with the iodination of a purine derivative, followed by the introduction of the 2-hydroxyethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-((2-hydroxyethoxy)methyl)-9H-purin-6-olate
  • 2-amino-9-((2-hydroxyethoxy)methyl)-6-oxo-2,3,6,7-tetrahydro-1H-purin-9-ium

Uniqueness

Compared to similar compounds, 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as targeted drug delivery or selective inhibition of enzymes.

Properties

CAS No.

91897-99-3

Molecular Formula

C8H10IN5O3

Molecular Weight

351.10 g/mol

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-8-iodo-1H-purin-6-one

InChI

InChI=1S/C8H10IN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16)

InChI Key

KICMXNZROXZOFZ-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)N=C1I)O

Origin of Product

United States

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